molecular formula C25H26ClNO3 B14051573 Fmoc-(s)-2-amino-4-phenylbutan-1-ol hcl

Fmoc-(s)-2-amino-4-phenylbutan-1-ol hcl

Cat. No.: B14051573
M. Wt: 423.9 g/mol
InChI Key: HSUAXCVAVFFALD-FYZYNONXSA-N
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Description

Fmoc-(S)-2-amino-4-phenylbutan-1-ol HCl is a chiral amino alcohol derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. It serves as a critical intermediate in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where its hydroxyl and amino functionalities enable selective coupling and deprotection. The phenyl group at the 4-position enhances hydrophobicity, which can influence peptide solubility and interactions with biological targets .

Properties

Molecular Formula

C25H26ClNO3

Molecular Weight

423.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C25H25NO3.ClH/c27-16-19(15-14-18-8-2-1-3-9-18)26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24;/h1-13,19,24,27H,14-17H2,(H,26,28);1H/t19-;/m0./s1

InChI Key

HSUAXCVAVFFALD-FYZYNONXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl

Canonical SMILES

C1=CC=C(C=C1)CCC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl

Origin of Product

United States

Preparation Methods

Reduction of Homo-L-Phenylalanine

A widely cited method involves the reduction of homo-L-phenylalanine (CAS: 943-73-7) using lithium borohydride ($$ \text{LiBH}4 $$) and methyltrichlorosilane ($$ \text{MeSiCl}3 $$) in tetrahydrofuran (THF).

Procedure :

  • Dissolve homo-L-phenylalanine (10 g, 56 mmol) in THF (200 mL).
  • Add $$ \text{LiBH}4 $$ (3.6 g, 170 mmol) and $$ \text{MeSiCl}3 $$ (36 g, 340 mmol) at 0°C.
  • Stir for 18.5 hours, then quench with methanol.
  • Extract with dichloromethane, dry over $$ \text{MgSO}_4 $$, and concentrate to yield (S)-2-amino-4-phenylbutan-1-ol as a white solid (9.2 g, 97% yield).

Key Data :

Parameter Value
Starting Material Homo-L-phenylalanine
Reagents $$ \text{LiBH}4 $$, $$ \text{MeSiCl}3 $$
Solvent THF
Temperature 0°C
Yield 97%
Purity >99% (by $$ ^1\text{H NMR} $$)

This method avoids racemization due to the stereospecific reduction of the carboxylic acid to the alcohol while retaining the (S)-configuration.

Alternative Route: Catalytic Hydrogenation

A less common approach employs catalytic hydrogenation of (S)-2-amino-4-phenylbut-3-en-1-ol using palladium on carbon ($$ \text{Pd/C} $$) in ethanol. While this method offers moderate yields (~80%), it requires stringent control over hydrogen pressure to prevent over-reduction.

Fmoc Protection of the Amino Group

Introducing the Fmoc group to (S)-2-amino-4-phenylbutan-1-ol is critical for SPPS compatibility. Two primary strategies dominate the literature: carbamate formation using Fmoc-Osu and in-situ activation with chloroformates.

Fmoc-Osu Coupling

Procedure :

  • Dissolve (S)-2-amino-4-phenylbutan-1-ol (5.0 g, 30.3 mmol) in $$ \text{Na}2\text{CO}3 $$ (0.15 M, 40 mL).
  • Add Fmoc-Osu (1.2 equiv) in acetone (0.1 M) dropwise at 0°C.
  • Stir for 2 hours, acidify to pH 2–3 with HCl, and extract with ethyl acetate.
  • Dry over $$ \text{MgSO}_4 $$, concentrate, and recrystallize from hexane/ethyl acetate to obtain Fmoc-(S)-2-amino-4-phenylbutan-1-ol.

Key Data :

Parameter Value
Reagent Fmoc-Osu
Base $$ \text{Na}2\text{CO}3 $$
Solvent Acetone/water
Yield 85–90%
Purity >98% (HPLC)

This method minimizes epimerization due to the mild basic conditions.

In-Situ Activation with Isobutyl Chloroformate

For large-scale synthesis, in-situ activation using isobutyl chloroformate ($$ i $$-BuOCOCl) enhances efficiency:

Procedure :

  • Combine (S)-2-amino-4-phenylbutan-1-ol (10 mmol) and $$ N $$-methylmorpholine (12 mmol) in THF.
  • Add $$ i $$-BuOCOCl (12 mmol) at -40°C, followed by Fmoc-Cl (12 mmol).
  • Stir for 1 hour, warm to room temperature, and extract with dichloromethane.
  • Wash with citric acid, dry, and concentrate to isolate the product.

Key Data :

Parameter Value
Reagents $$ i $$-BuOCOCl, Fmoc-Cl
Solvent THF
Temperature -40°C to RT
Yield 88%

This method reduces side products but requires low-temperature handling.

Formation of the Hydrochloride Salt

The final step involves protonating the Fmoc-protected amino alcohol with hydrochloric acid to improve solubility and stability.

Procedure :

  • Dissolve Fmoc-(S)-2-amino-4-phenylbutan-1-ol (5.0 g) in ethyl acetate (50 mL).
  • Bubble dry HCl gas through the solution for 30 minutes.
  • Filter the precipitated hydrochloride salt and wash with cold ethyl acetate.

Key Data :

Parameter Value
Solvent Ethyl acetate
Acid HCl (gas)
Yield 95%
Melting Point 40.3–41.3°C

Comparative Analysis of Preparation Methods

Yield and Purity Across Methodologies

Method Yield Purity Scalability
$$ \text{LiBH}_4 $$ Reduction 97% >99% High
Catalytic Hydrogenation 80% 95% Moderate
Fmoc-Osu Coupling 90% >98% High
$$ i $$-BuOCOCl Activation 88% 97% Moderate

Critical Considerations

  • Steric Effects : The phenyl group at C4 influences reaction rates during Fmoc protection, necessitating excess reagents for complete conversion.
  • Racemization Risk : Elevated temperatures during Fmoc coupling may induce epimerization; thus, reactions are best conducted below 0°C.
  • Solvent Choice : THF and dichloromethane are preferred for their ability to dissolve both polar and non-polar intermediates.

Chemical Reactions Analysis

Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is removed under mild basic conditions to expose the free amine for subsequent coupling.

Conditions :

  • Reagent : 20–30% piperidine in DMF or dichloromethane .

  • Time : 10–30 minutes at room temperature.

  • Mechanism : Base-induced β-elimination, forming a dibenzofulvene-piperidine adduct.

Efficiency :

  • Deprotection yields >95% free amine, confirmed by HPLC and mass spectrometry .

Peptide Coupling Reactions

The deprotected amine participates in peptide bond formation via activation of carboxylic acids.

Activation Methods :

ReagentSolventCoupling Efficiency
HBTU/DIPEADMF92–98%
HATU/HOAtDMF95–99%
DCC/HOBtTHF85–90%

Example Synthesis :

  • Coupling with Fmoc-Gly-OH using HATU yielded Fmoc-(S)-2-amino-4-phenylbutan-1-ol-Gly-OH at 97% efficiency .

Reduction and Oxidation

The hydroxyl and amine groups enable redox transformations.

Reduction :

  • Catalytic Hydrogenation : Pd/C in methanol reduces aromatic nitro groups (if present) without affecting the Fmoc group.

  • NaBH₄ : Reduces ketones to secondary alcohols in THF (yield: 80–85%) .

Oxidation :

  • KMnO₄ in acidic conditions oxidizes alcohols to ketones, though this is rarely performed due to Fmoc sensitivity.

Substitution Reactions

The primary hydroxyl group undergoes nucleophilic substitution.

Reactions :

SubstrateReagentProductYield
Tosyl chloridePyridineTosylate derivative75%
Methanesulfonyl chlorideDCMMesylate derivative82%

Applications :

  • Tosylates are intermediates for synthesizing ethers or thioethers .

Stereochemical Considerations

The (S)-configuration at C2 ensures enantioselective coupling in peptide chains.

Key Findings :

  • Reactions with L-amino acids retained >99% enantiomeric excess (ee) .

  • Racemization during coupling is <1% under optimized HATU conditions .

Comparative Reactivity

The phenyl and Fmoc groups influence reactivity compared to analogs:

CompoundReactivity with HATUDeprotection Rate (piperidine)
Fmoc-(S)-2-amino-4-phenylbutan-1-ol98%95% (20% piperidine, 20 min)
Fmoc-(R)-2-amino-4-methylbutan-1-ol94%90% (20% piperidine, 25 min)
Boc-(S)-2-amino-4-phenylbutan-1-olN/A40% (TFA, 1 hr)

Fmoc Deprotection

Fmoc amine+piperidineamine+dibenzofulvene piperidine+CO2\text{Fmoc amine}+\text{piperidine}\rightarrow \text{amine}+\text{dibenzofulvene piperidine}+\text{CO}_2\uparrow

  • Rate-limiting step : Base-induced elimination.

Peptide Coupling

R COOH+HATUR CO OAtamineR CONH R +HOAt\text{R COOH}+\text{HATU}\rightarrow \text{R CO OAt}\xrightarrow{\text{amine}}\text{R CONH R }+\text{HOAt}

  • HOAt suppresses racemization by stabilizing the activated intermediate .

Research Findings

Scientific Research Applications

Fmoc-(S)-2-amino-4-phenylbutan-1-ol hydrochloride is a synthetic compound primarily used in organic synthesis, especially in peptide chemistry. The Fmoc group acts as a protecting group for amines and can be removed under basic conditions, making it useful in solid-phase peptide synthesis (SPPS). The compound has a molecular formula of C25H26ClNO3 and a molecular weight of 423.9 g/mol. It contains a phenyl group attached to a butanol backbone, which contributes to its unique properties and applications in chemical synthesis and biological research.

Scientific Research Applications

Fmoc-(S)-2-amino-4-phenylbutan-1-ol hydrochloride is used across various fields, including:

  • Peptide Synthesis: It serves as a building block in synthesizing peptides with specific biological functions.
  • Pharmaceutical Research: Peptides synthesized using this compound can exhibit various biological functions.
  • Chemical Synthesis: It is utilized as a crucial intermediate in synthesizing complex molecules with tailored properties.

Interaction Studies

Research on interaction studies involving Fmoc-(S)-2-amino-4-phenylbutan-1-ol hydrochloride focuses on its role in biological systems and interactions with various receptors.

Alpha-helix mimetic

Fmoc-(S)-2-amino-4-phenylbutan-1-ol hydrochloride is used in creating alpha-helix mimetic structures and compounds . These mimetics are valuable in treating medical conditions such as cancer and fibrotic diseases . The compound helps in mimicking the secondary structure of alpha-helix regions of biologically active peptides and proteins .

constrained peptidomimetic

Fmoc-protected aminoalcohol, an intermediate in the synthesis of a constrained peptidomimetic, can be produced in two steps from N-Fmoc-phenylalanine, using a specific method . Although the nickel-catalyzed coupling proceeds with moderate enantioselectivity (81% ee), it can readily be recrystallized to >99% ee .

Substrates

Mechanism of Action

The mechanism of action of Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride involves the protection of the amino group by the Fmoc group. This protection prevents unwanted reactions during synthesis. The Fmoc group is removed by nucleophilic attack from a base, typically piperidine, which cleaves the Fmoc group and releases the free amine .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Key Structural Features Molecular Weight (g/mol) Key Functional Groups Reference
Fmoc-(S)-2-amino-4-phenylbutan-1-ol HCl 4-Phenyl, amino alcohol backbone, Fmoc-protected 325.8 (calc.) -NH₂ (HCl salt), -OH, Fmoc
Fmoc-(S)-2-amino-4-bromobutyric acid 4-Bromo, carboxylic acid backbone 361.3 -COOH, Fmoc, Br substituent
Fmoc-4-(Boc-amino)-L-phenylalanine Boc-protected amino on phenyl ring 502.56 -COOH, Fmoc, Boc-NH
(S)-2-Amino-3-methylbutan-1-ol 3-Methyl, no Fmoc protection 117.15 -NH₂, -OH
Fmoc-β-Ala-OH β-amino acid, carboxylic acid backbone 311.33 -COOH, Fmoc, β-carbon

Key Observations :

  • Backbone Differences: The target compound’s amino alcohol structure contrasts with carboxylic acid-based analogs (e.g., Fmoc-β-Ala-OH), affecting their roles in peptide elongation .
  • Substituent Effects : The 4-phenyl group enhances hydrophobicity compared to bromo or Boc-protected analogs, influencing peptide solubility and aggregation behavior .
  • Protection Strategy: Unlike Fmoc-4-(Boc-amino)-L-phenylalanine, the target lacks orthogonal protection, limiting its utility in multi-step syntheses requiring sequential deprotection .

Key Observations :

  • High yields (>90%) are achievable for amino alcohol derivatives, but purity data for the target compound are lacking compared to commercial analogs like Fmoc-4-(Boc-amino)-L-phenylalanine (≥98% HPLC) .

Key Observations :

  • The target’s phenyl group is advantageous for hydrophobic interactions but lacks reactive sites for further modification, unlike brominated analogs .
  • Orthogonally protected compounds (e.g., Fmoc-4-(Boc-amino)-L-phenylalanine) offer versatility in multi-step syntheses but require additional synthetic steps .

Commercial Availability and Cost

Compound Name Supplier Price (1 g) Notes Reference
Fmoc-(S)-2-amino-4-bromobutyric acid Santa Cruz Biotech $367.00 High cost due to bromine substituent
Fmoc-4-(Boc-amino)-L-phenylalanine BIOSYNTH Group Not reported Specialized for orthogonal protection
Fmoc-β-Ala-OH JSK Chemicals $160.00 Lower cost, widely available

Key Observations :

  • Brominated and Boc-protected analogs command higher prices due to specialized applications .

Q & A

Basic Research Questions

Q. What are the optimal conditions for introducing the Fmoc group to (S)-2-amino-4-phenylbutan-1-ol HCl during solid-phase peptide synthesis (SPPS)?

  • Methodology : The Fmoc group is typically introduced using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (e.g., acetone/water) with a weak base (e.g., NaHCO₃) to maintain pH 7–8. The reaction requires strict pH control to avoid premature deprotection or side reactions like dipeptide formation. Excess Fmoc-Cl (1.2–1.5 equivalents) is recommended, followed by quenching with aqueous HCl .
  • Key Parameters :

  • Temperature: 0–25°C.
  • Reaction time: 1–2 hours.
  • Purification: Post-reaction, extract with dichloromethane to remove unreacted reagents, followed by recrystallization .

Q. How can Fmoc-(S)-2-amino-4-phenylbutan-1-ol HCl be purified to minimize β-alanine contamination?

  • Purification Strategy : β-alanine impurities arise from Lossen rearrangement during Fmoc protection. Use reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) to isolate the target compound. Alternatively, silica gel chromatography with ethyl acetate/hexane (3:7) can separate derivatives .
  • Quality Control : Monitor purity via LC-MS (ESI+) to confirm molecular ion peaks (expected [M+H]⁺ ~435.2) .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and the α-amino proton (δ 4.3–4.5 ppm) .
  • FT-IR : Confirm Fmoc carbonyl stretches (~1700 cm⁻¹) and free hydroxyl groups (~3300 cm⁻¹) .
    • Purity Assessment : HPLC with UV detection at 265 nm (Fmoc chromophore) ensures ≥97% purity .

Advanced Research Questions

Q. How can side reactions (e.g., aspartimide formation or racemization) be suppressed during SPPS using this compound?

  • Mitigation Strategies :

  • Aspartimide Prevention : Add 0.1 M HOBt (hydroxybenzotriazole) to the coupling step to reduce base-induced cyclization. Use piperidine/DMF (20:80) for Fmoc deprotection instead of stronger bases like DBU .
  • Racemization Control : Maintain coupling temperatures ≤25°C and use DIC/Oxyma Pure as coupling reagents, which exhibit lower racemization rates compared to HBTU .

Q. What are the challenges in integrating this compound into α-helical or stapled peptides?

  • Steric Hindrance : The bulky phenylbutanol side chain may disrupt helix formation. Optimize residue placement by substituting it at non-critical positions (e.g., solvent-facing regions) .
  • Stapling Applications : For hydrocarbon stapling, modify the compound to include alkenyl side chains (e.g., pentenyl groups) via asymmetric synthesis using Ni(II)-BPB complexes, achieving ~40% yield post-metathesis .

Q. How do solvent systems affect the solubility and stability of this compound?

  • Solubility Profile :

SolventSolubility (mg/mL)Stability (25°C, 24h)
DMF>50>95% intact
DCM10–1580–85% intact
Water (pH 5)<1Hydrolysis observed
  • Storage Recommendations : Lyophilize and store at -20°C under argon. Avoid prolonged exposure to acidic/basic conditions .

Data Contradictions and Resolutions

  • Impurity Sources : reports β-alanine contamination from Fmoc-OSu, while uses Fmoc-Amox to avoid this. Resolution : Validate reagent choice (Fmoc-Amox) via LC-MS to confirm impurity-free synthesis .
  • Deprotection Efficiency : highlights ionic liquids for mild Fmoc removal, whereas uses TFA/water. Resolution : Ionic liquids are preferable for acid-sensitive peptides, while TFA is suitable for robust sequences .

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